molecular formula C32H27NO5S B11620333 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11620333
M. Wt: 537.6 g/mol
InChI Key: OAKWONMKSKTMMT-UHFFFAOYSA-N
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Description

2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research is ongoing to explore these activities further.

Medicine

In medicine, compounds like 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are being investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Chromene Derivatives: Compounds with a chromene moiety are known for their antioxidant and anticancer properties.

    Thiophene Derivatives: These compounds are often used in materials science and medicinal chemistry due to their electronic properties.

Uniqueness

What sets 2-phenylethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C32H27NO5S

Molecular Weight

537.6 g/mol

IUPAC Name

2-phenylethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H27NO5S/c1-19-28(32(36)37-14-13-20-8-3-2-4-9-20)29(23-18-38-26-11-6-5-10-22(26)31(23)35)30-24(33-19)16-21(17-25(30)34)27-12-7-15-39-27/h2-12,15,18,21,29,33H,13-14,16-17H2,1H3

InChI Key

OAKWONMKSKTMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=COC5=CC=CC=C5C4=O)C(=O)OCCC6=CC=CC=C6

Origin of Product

United States

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